molecular formula C8H7BrN2S B1268527 3-Bromo-4,6-dimethylisothiazolo[5,4-b]pyridine CAS No. 61889-26-7

3-Bromo-4,6-dimethylisothiazolo[5,4-b]pyridine

Cat. No. B1268527
CAS RN: 61889-26-7
M. Wt: 243.13 g/mol
InChI Key: GQVKRDRDFJTFEZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Bromo-4,6-dimethylisothiazolo[5,4-b]pyridine and its derivatives often involves the use of precursors such as 3-amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine, which can react with various arylidene malononitriles and ethyl acetoacetate to furnish corresponding pyridine derivatives. These synthetic pathways highlight the compound's versatility in forming new polyheterocyclic ring systems with potential biological activity (Abdel‐Latif, Fatima S. Mehdhar, & Ghada E. Abdel-Ghani, 2019).

Molecular Structure Analysis

The molecular structure of 3-Bromo-4,6-dimethylisothiazolo[5,4-b]pyridine and its derivatives has been elucidated using various analytical techniques. For instance, the crystal and molecular structures of similar compounds have been described, showcasing their monoclinic system crystallization and providing insights into their conformation and electron density maps (Karczmarzyk & Malinka, 2004).

Chemical Reactions and Properties

This compound's chemical reactivity is highlighted by its ability to undergo various transformations, including reactions with 4-substituted arylidene malononitriles and ethyl acetoacetate, showcasing its potential in synthesizing a wide range of heterocyclic compounds. The bromination of pyridine-2-thione derivatives demonstrates its versatility in chemical modifications (Krauze et al., 1982).

Physical Properties Analysis

The physical properties, such as crystallography and thermodynamic stability, of 3-Bromo-4,6-dimethylisothiazolo[5,4-b]pyridine derivatives, are crucial for understanding their behavior in different chemical environments. The crystal structure analysis reveals information about the compound's geometric orientation and intermolecular interactions, which are essential for its application in material science and pharmaceuticals (Rodi et al., 2013).

Scientific Research Applications

Summary of the Application

The compound “3-Bromo-4,6-dimethylisothiazolo[5,4-b]pyridine” is used in the synthesis of new Imidazo[4,5-b]pyridine derivatives . These derivatives are of interest due to their antimicrobial features .

Methods of Application or Experimental Procedures

The synthesis involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to afford the corresponding 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine . This compound then reacts with a series of halogenated derivatives under conditions of phase transfer catalysis solid–liquid (CTP) to isolate the expected regioisomers compounds .

Results or Outcomes Obtained

The structures of the synthesized compounds were elucidated on the basis of different spectral data (1H NMR, 13C NMR), X-Ray diffraction and theoretical study using the DFT method .

Application in Medicinal Chemistry

Summary of the Application

“3-Bromo-4,6-dimethylisothiazolo[5,4-b]pyridine” is used in the synthesis of pyrazolo[3,4-b]pyridines, which are considered promising lead candidates against Mycobacterium tuberculosis .

Methods of Application or Experimental Procedures

The synthesis involves the condensation of a group of 5-aminopyrazoles and a group of α-oxoketene dithioacetals, catalyzed by trifluoracetic acid . The products undergo structural modification via reductive desulfurization, ester hydrolysis, and Suzuki coupling of the bromo derivative with aryl boronic acids .

Results or Outcomes Obtained

The synthesized compounds were subjected to in vitro Microplate Alamar Blue assay (MABA) against M. tuberculosis H37Rv strain and in silico analysis by binding to Pantothenate Synthetase from M. tuberculosis (MTBPS) . The results indicated that the pyrazolo[3,4-b]pyridine with specific substitutions exhibits promising antitubercular activity .

Safety And Hazards

The Material Safety Data Sheet (MSDS) for 3-Bromo-4,6-dimethylisothiazolo[5,4-b]pyridine can be found online . It’s always important to refer to the MSDS for handling and safety information.

properties

IUPAC Name

3-bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2S/c1-4-3-5(2)10-8-6(4)7(9)11-12-8/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQVKRDRDFJTFEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=NS2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60347120
Record name 3-Bromo-4,6-dimethyl[1,2]thiazolo[5,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60347120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4,6-dimethylisothiazolo[5,4-b]pyridine

CAS RN

61889-26-7
Record name 3-Bromo-4,6-dimethyl[1,2]thiazolo[5,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60347120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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